molecular formula C7H4Cl2O3 B3195573 2,4-Dichloro-3-hydroxybenzoic acid CAS No. 91658-93-4

2,4-Dichloro-3-hydroxybenzoic acid

Cat. No.: B3195573
CAS No.: 91658-93-4
M. Wt: 207.01 g/mol
InChI Key: PWYTVCDAONKNGR-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-hydroxybenzoic acid (CAS 91658-93-4) is a high-purity hydroxybenzoic acid (HBA) derivative of significant interest in medicinal chemistry and biochemical research. Its molecular formula is C7H4Cl2O3, with a molecular weight of 207.01 g/mol . This compound is part of the hydroxybenzoic acid family, which are recognized for their antioxidant properties and serve as key scaffolds in developing novel bio-active molecules . Researchers value this compound for its potential in constructing mitochondriotropic antioxidants. These targeted systems, often built on hydroxybenzoic acid platforms like protocatechuic acid, are designed to accumulate within mitochondria to combat oxidative stress, which is implicated in metabolic and age-related diseases . Furthermore, the 2-hydroxybenzoic acid functional group is a critical pharmacophore in the development of inhibitors for specific enzymes. For instance, analogous structures have been identified as selective inhibitors for Sirtuin 5 (SIRT5), a mitochondrial deacetylase considered a promising target for cancer and metabolic diseases . The carboxylic acid and adjacent hydroxyl group are essential for this activity, enabling key interactions with the enzyme's active site . This product is provided with documentation, including NMR, MSDS, HPLC, and a Certificate of Analysis (COA) to support your research rigor . It is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYTVCDAONKNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295711
Record name 2,4-Dichloro-3-hydroxybenzoic acid
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Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91658-93-4
Record name 2,4-Dichloro-3-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91658-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-3-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Advanced Spectroscopic and Analytical Characterization of 2,4 Dichloro 3 Hydroxybenzoic Acid

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 2,4-dichloro-3-hydroxybenzoic acid, the key functional groups are the carboxylic acid (-COOH), the hydroxyl group (-OH), and the substituted benzene (B151609) ring.

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. The O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the region of 3300-2500 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimers in the solid state. The phenolic O-H stretch is anticipated to be a sharper band around 3550-3200 cm⁻¹.

The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong and sharp absorption, expected in the range of 1710-1680 cm⁻¹, characteristic of an aromatic carboxylic acid. The presence of electron-withdrawing chlorine atoms on the ring may slightly shift this frequency. Aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region. The C-O stretching of the carboxylic acid and the phenolic hydroxyl group will likely appear between 1320-1210 cm⁻¹ and 1260-1180 cm⁻¹, respectively. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800-600 cm⁻¹.

A comparative analysis with similar compounds, such as 3,5-dichloro-4-hydroxybenzoic acid and 2,4-dichlorobenzoic acid, supports these predictions. For instance, the IR spectrum of 2,4-dichlorobenzoic acid shows characteristic peaks for the carboxylic acid group and the chlorinated benzene ring. ustc.edu.cn Similarly, studies on other hydroxybenzoic acids confirm the positions of the hydroxyl and carboxylic acid bands. youtube.comnih.gov

Predicted FTIR Spectral Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3300-2500Strong, Broad
O-H Stretch (Phenolic)3550-3200Medium, Sharp
C=O Stretch (Carbonyl)1710-1680Strong, Sharp
C=C Stretch (Aromatic)1600-1450Medium to Weak
C-O Stretch (Carboxylic Acid)1320-1210Medium
C-O Stretch (Phenolic)1260-1180Medium
O-H Bend (In-plane)1440-1395Medium
C-H Bend (Out-of-plane)900-670Medium
C-Cl Stretch800-600Strong

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the aromatic ring and the C-Cl bonds.

The Raman spectrum is expected to show a strong band for the symmetric C=C stretching of the benzene ring around 1600 cm⁻¹. The carbonyl (C=O) stretch, while strong in the IR, will likely be weaker in the Raman spectrum. Conversely, the C-Cl stretching vibrations should give rise to intense signals. Theoretical and experimental studies on similar molecules, such as chlorobenzoic and aminobenzoic acids, have demonstrated the utility of Raman spectroscopy in assigning these vibrations. sigmaaldrich.comresearchgate.net

Predicted Raman Spectral Data for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
C=C Stretch (Aromatic)~1600Strong
C=O Stretch (Carbonyl)1710-1680Weak
C-Cl Stretch800-600Strong
Ring Breathing Mode~1000Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be established.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, there are two aromatic protons, one phenolic proton, and one carboxylic acid proton.

The carboxylic acid proton (-COOH) is expected to be the most deshielded, appearing as a broad singlet far downfield, typically above 12 ppm, and its signal can be confirmed by D₂O exchange. The phenolic proton (-OH) is also expected to be a singlet, with a chemical shift that can vary depending on the solvent and concentration, but generally in the range of 5-10 ppm.

The two aromatic protons are on a highly substituted ring. The proton at the C-5 position is ortho to a chlorine atom and meta to the carboxylic acid group, while the proton at the C-6 position is ortho to the carboxylic acid group and meta to a chlorine atom. These differing electronic environments will result in distinct chemical shifts. The aromatic region of the spectrum will likely show two doublets, arising from the coupling between these two adjacent protons (ortho-coupling, with a typical coupling constant, J, of 7-9 Hz). The exact chemical shifts can be predicted by considering the additive effects of the substituents. For comparison, the aromatic protons of 2,4-dichlorobenzoic acid appear in the range of 7.3-7.9 ppm. rsc.org

Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.5d~8-9
H-6~7.8d~8-9
3-OH9-11s (broad)-
COOH>12s (broad)-

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbons of the benzene ring and the one carboxylic acid carbon.

The carbonyl carbon of the carboxylic acid is the most deshielded and will appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons will appear in the approximate range of 110-160 ppm. The chemical shifts of the ring carbons are influenced by the attached substituents. The carbons directly bonded to the electronegative chlorine (C-2, C-4) and oxygen (C-3) atoms will be shifted downfield. The carbon bearing the carboxylic acid group (C-1) will also be downfield. The carbons bearing hydrogen atoms (C-5, C-6) will be the most upfield among the ring carbons. For example, in 3-chlorobenzoic acid, the carbon atoms resonate between approximately 128 and 166 ppm. rsc.org

Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-1~125
C-2~135
C-3~155
C-4~130
C-5~120
C-6~118
COOH~168

Two-dimensional (2D) NMR experiments provide correlational information that is crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu In the COSY spectrum of this compound, a cross-peak would be expected between the signals of the two aromatic protons (H-5 and H-6), confirming their ortho relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edunih.gov For this compound, the HSQC spectrum would show a cross-peak between the H-5 signal and the C-5 signal, and another between the H-6 signal and the C-6 signal. This allows for the direct assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. youtube.comsdsu.edu This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. For this compound, key expected HMBC correlations would include:

The carboxylic proton correlating to the carbonyl carbon (C=O) and C-1.

The phenolic proton correlating to C-2, C-3, and C-4.

H-5 correlating to C-1, C-3, and C-4.

H-6 correlating to C-1, C-2, and C-4.

These 2D NMR experiments, used in concert, would provide definitive evidence for the structure of this compound, allowing for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of mass-to-charge ratios, MS provides a wealth of structural information.

High-resolution mass spectrometry is employed to determine the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the chemical formula C₇H₄Cl₂O₃, HRMS can distinguish its exact mass from other compounds with the same nominal mass. The theoretical monoisotopic mass is a critical parameter derived from the sum of the masses of the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁶O, ³⁵Cl). This precise measurement is fundamental for unambiguous molecular formula confirmation in research and quality control settings.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₇H₄Cl₂O₃
Nominal Mass206 Da
Average Molecular Weight207.01 g/mol
Monoisotopic Mass205.95375 Da nih.gov

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by analyzing the fragmentation patterns of a pre-selected precursor ion. When the molecular ion of this compound ([M]⁺˙ or [M-H]⁻) is isolated and subjected to collision-induced dissociation (CID), it breaks apart into characteristic product ions.

The fragmentation pathway is governed by the molecule's structure. Common fragmentation pathways for benzoic acids include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and the carboxyl group (•COOH). libretexts.orgmiamioh.edu The presence of two chlorine atoms creates a distinctive isotopic pattern for the precursor and fragment ions, with predictable M, M+2, and M+4 peaks corresponding to the combinations of ³⁵Cl and ³⁷Cl isotopes, which further aids in structural confirmation.

Table 2: Predicted Key MS/MS Fragments for this compound (based on ³⁵Cl)

Precursor Ion (m/z)Proposed Neutral LossPredicted Product Ion (m/z)Notes
205.9•OH (17 Da)188.9Loss of the hydroxyl radical from the carboxyl group.
205.9H₂O (18 Da)187.9Loss of water, likely involving the hydroxyl and an ortho hydrogen.
205.9•COOH (45 Da)160.9Loss of the carboxylic acid radical, a common fragmentation for benzoic acids. libretexts.org
188.9CO (28 Da)160.9Subsequent loss of carbon monoxide from the [M-OH]⁺ fragment.

To improve analytical performance, especially in complex biological or environmental samples, this compound can be chemically modified through derivatization. This process alters the molecule's chemical properties to enhance its volatility for gas chromatography-mass spectrometry (GC-MS) or to improve its ionization efficiency and chromatographic retention in liquid chromatography-mass spectrometry (LC-MS). chemsynthesis.com

The active functional groups—the carboxylic acid and the phenolic hydroxyl group—are the primary targets for derivatization.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active protons on both the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. This creates a more volatile and thermally stable derivative suitable for GC-MS analysis.

Esterification/Alkylation: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) to increase hydrophobicity and improve retention in reversed-phase chromatography. Reagents like 4-bromo-N-methylbenzylamine have been used to derivatize carboxylic acids, facilitating sensitive detection in positive ion ESI-MS/MS. bldpharm.combldpharm.com

Such strategies are crucial for achieving lower detection limits and increasing the robustness of quantitative methods.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal data on the bond lengths, bond angles, and solid-state conformation of this compound. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, and potential halogen bonding or π-π stacking interactions, which dictate the crystal packing.

As of the latest review of public databases, a specific crystal structure for this compound (CAS 91658-93-4) has not been reported. However, analysis of related structures, such as derivatives containing a 3,5-dichloro-2-hydroxyphenyl moiety, indicates that the molecules are often roughly planar and that crystal structures are typically stabilized by intermolecular hydrogen bonds. researchgate.net A crystallographic study of this compound would be expected to show extensive hydrogen-bonding networks, likely forming dimers through the carboxylic acid groups, a common motif for benzoic acids.

Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research

Chromatographic techniques are essential for separating this compound from impurities, related isomers, and complex sample matrices, enabling its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose. In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The retention of the analyte can be finely tuned by adjusting the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol) and the pH. Acidifying the mobile phase (e.g., with formic acid or phosphoric acid) is standard practice to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined chromatographic peak. oup.com

A validated HPLC method allows for the robust determination of purity and the quantification of the compound in research samples. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance.

Table 3: Representative HPLC Method Parameters for Analysis of this compound

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase AWater + 0.1% Formic AcidAqueous component of the mobile phase.
Mobile Phase BAcetonitrile or Methanol (B129727)Organic modifier to elute the analyte.
Elution ModeIsocratic or GradientGradient elution is useful for separating compounds with different polarities. oup.com
Flow Rate1.0 mL/minTypical analytical flow rate.
Column Temperature30 °CEnsures reproducible retention times.
DetectionUV at ~220 nm or ~254 nmMonitors the analyte as it elutes from the column.
Injection Volume5-20 µLVolume of the sample introduced into the system.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as this compound by GC presents significant challenges. The presence of both a carboxylic acid and a hydroxyl group makes the molecule highly polar and prone to strong intermolecular hydrogen bonding. This results in low volatility and a tendency for the compound to adsorb onto the surfaces of the GC system, leading to poor peak shape, broad peaks, and low reproducibility. thermofisher.com

To overcome these limitations, derivatization is an essential prerequisite for the successful GC analysis of this compound. This process involves chemically modifying the analyte to increase its volatility and thermal stability. Current time information in Bangalore, IN.researchgate.netnih.gov The most common derivatization strategies for compounds containing carboxylic acid and hydroxyl functional groups are silylation and alkylation. thermofisher.comepa.gov

Silylation involves the replacement of the active hydrogens in the hydroxyl and carboxylic acid groups with a trimethylsilyl (TMS) group. Current time information in Bangalore, IN. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. epa.gov The resulting TMS esters and ethers are significantly more volatile and less polar, making them amenable to GC analysis. researchgate.net The choice of the GC column is also critical, with nonpolar silicone phases being well-suited for the separation of these silylated derivatives. researchgate.net

Alkylation, particularly methylation to form the corresponding methyl ester and ether, is another effective derivatization approach. thermofisher.com Reagents like diazomethane (B1218177) can be used for this transformation. researchgate.net The resulting methylated derivative of this compound would exhibit enhanced volatility suitable for GC separation.

A study on the gas chromatographic determination of chlorine-substituted salicylic (B10762653) acids provided retention data for 3,6-Dichloro-2-hydroxybenzoic acid. nist.gov The analysis was performed on a non-polar capillary column, and the retention index was determined. This data, presented in the table below, serves as a representative example of the GC parameters that could be adapted for the analysis of this compound following appropriate derivatization.

Table 1: GC Retention Data for a Related Dichlorinated Hydroxybenzoic Acid Isomer

Compound NameColumn TypeActive PhaseRetention Index (I)Temperature ProgramReference
Benzoic acid, 3,6-dichloro-2-hydroxy-CapillarySE-301706Tstart: 100°C; Tend: 230°C; Rate: 4 K/min nist.gov

This table is based on data for a related isomer and is intended to be illustrative of the potential GC conditions for this compound.

The successful GC analysis of this compound is therefore highly dependent on the optimization of the derivatization procedure and the selection of appropriate GC column and analysis conditions. The data from related compounds suggest that with proper sample preparation, GC and GC-Mass Spectrometry (GC-MS) can be valuable tools for the identification and quantification of this compound.

Iv. Biochemical and Molecular Mechanisms of Action of 2,4 Dichloro 3 Hydroxybenzoic Acid Analogs

Investigation of Enzyme Inhibition and Activation Pathways

Analogs of 2,4-Dichloro-3-hydroxybenzoic acid have been identified as potent modulators of various enzymes, a property that is highly dependent on their specific chemical structures.

Derivatives of 2,4-dichlorobenzoic acid have been synthesized and evaluated for their inhibitory effects on key carbohydrate-hydrolyzing enzymes. nih.govresearchgate.net A study focusing on a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives demonstrated significant inhibitory potential against α-amylase and α-glucosidase, which are crucial for managing postprandial hyperglycemia. nih.govresearchgate.net

One particular derivative, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (compound 3c), was found to be a highly active inhibitor, with three times the inhibitory potential against α-amylase and five times the activity against α-glucosidase when compared to the standard drug acarbose. nih.govresearchgate.net Structure-activity relationship (SAR) analysis indicated that the presence of an electron-withdrawing nitro group on the phenyl ring enhanced the binding to the enzyme's active site through mechanisms like hydrogen bonding and π-π stacking interactions.

The table below summarizes the inhibitory activity of selected 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives against these enzymes.

CompoundSubstituent (R)α-glucosidase IC₅₀ (µM)α-amylase IC₅₀ (µM)
3c 2-NO₂21.09 ± 0.1129.11 ± 0.13
3d 3-NO₂39.18 ± 0.1441.13 ± 0.15
3e 4-NO₂41.21 ± 0.1143.19 ± 0.16
Acarbose Standard105.11 ± 0.1287.14 ± 0.11

Data sourced from Kumar, V. et al. (2018). nih.govresearchgate.net

Furthermore, other hydroxybenzoic acid analogs have been shown to interact with different metabolic pathways. For instance, 2,4-dihydroxybenzoic acid can participate in the biosynthesis of Coenzyme Q, potentially bypassing defects in the pathway caused by mutations in CoQ enzymes. frontiersin.org In plant systems, various hydroxybenzoic acid analogs can be glycosylated by Arabidopsis glycosyltransferases, demonstrating another form of metabolic interaction. nih.gov

Certain analogs of the target compound serve as valuable tools in biochemical research. A notable example is the use of 4-amino-3-hydroxybenzoic acid in a coupled enzyme assay. nih.gov In this system, the compound is acted upon by 4-amino-3-hydroxybenzoate 2,3-dioxygenase, initiating a meta-cleavage pathway. An unstable intermediate, 2-amino-5-carboxymuconic 6-semialdehyde, is formed. nih.gov Subsequent enzymatic deamination and non-enzymatic decarboxylation lead to the formation of 2-hydroxymuconic 6-semialdehyde, a yellow-colored compound with a maximum absorbance at 375 nm. nih.gov This color change allows for the spectrophotometric monitoring of the enzymatic reaction, establishing the precursor's role as a chromogenic substrate. nih.gov

Interactions with Specific Biomolecules and Cellular Components

The biological effects of these compounds are often predicated on their ability to bind to and interact with essential macromolecules within the cell, such as proteins and nucleic acids, thereby influencing critical cellular processes.

The interaction between small molecules and plasma proteins is a key determinant of their bioavailability and activity. Studies on analogs like 4-hydroxybenzoic acid (4-HBA) and vanillic acid (VA) have detailed their binding to Human Serum Albumin (HSA). nih.gov Fluorescence quenching experiments revealed that both compounds could interact with and bind to HSA. The binding of 4-HBA to HSA was primarily a static quenching process, while the interaction with VA was mainly dynamic. nih.gov Thermodynamic analysis indicated that the binding was spontaneous and driven by hydrogen bonds and van der Waals forces. nih.gov

CompoundBinding Constant (Kₐ) at 298 K (L·mol⁻¹)Enthalpy Change (ΔH°) (kJ·mol⁻¹)Entropy Change (ΔS°) (J·mol⁻¹·K⁻¹)
4-HBA 1.09 (± 0.04) x 10⁴-14.28 ± 0.1731.02 ± 0.59
VA 0.23 (± 0.01) x 10⁴-11.91 ± 0.2122.84 ± 0.72

Data from Pharkphoom, K. et al. (2021) at pH 7.4. nih.gov

Beyond plasma proteins, molecular docking studies have shown that 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives interact with the active sites of α-amylase and α-glucosidase through hydrogen bonding and pi interactions. nih.govresearchgate.net In bacteria, 4-hydroxybenzoic acid has been shown to bind directly to the AaeR response regulator protein. nih.gov While direct studies on this compound binding to nucleic acids are limited, related polyanionic aromatic compounds like aurintricarboxylic acid are known to inhibit nucleic acid-binding proteins, suggesting a potential, though unconfirmed, mechanism for this class of molecules. nih.gov

Hydroxybenzoic acid analogs can act as signaling molecules, profoundly influencing cellular behavior and gene regulation. A clear example is 4-hydroxybenzoic acid in the pathogen Shigella sonnei. nih.gov Here, 4-HBA functions as a signaling molecule that binds to the transcriptional regulator AaeR. This binding event enhances the ability of AaeR to attach to promoter regions of target genes, controlling the expression of 151 upregulated and 42 downregulated genes involved in biofilm formation, virulence, and metabolism. nih.gov

In the plant kingdom, salicylic (B10762653) acid (2-hydroxybenzoic acid) is a well-known phytohormone that mediates systemic acquired resistance, a crucial defense signaling pathway. wikipedia.org It triggers the expression of a suite of pathogenesis-related (PR) genes, preparing the plant to defend against pathogen attacks. wikipedia.org These examples highlight how simple benzoic acid analogs can serve as key regulators in complex signaling networks, leading to widespread changes in gene expression.

Modulation of Proteostasis Network Modules

The proteostasis network is a complex, integrated system of pathways that governs the synthesis, folding, trafficking, and degradation of proteins, ensuring cellular health. researchgate.net Disruptions in this network are linked to numerous diseases. Signaling pathways, which can be influenced by small molecules, are intricately connected to the regulation of this network.

A significant example of this interplay is seen in the context of oncogenic KRAS signaling in cancer cells. nih.govnih.gov The inactivation of oncogenic KRAS, a key node in cellular signaling, leads to severe proteostasis disturbances. Specifically, it downregulates both the heat shock response and the IRE1α branch of the unfolded protein response (UPR), two critical modules of the proteostasis network. nih.govnih.govelsevierpure.com In tumors that develop resistance to KRAS inhibitors, the IRE1α pathway is often reactivated, restoring proteostasis and allowing the cancer cells to survive. nih.govresearchgate.net This reactivation is driven by other signaling pathways (such as ERK and AKT) that phosphorylate and stabilize the IRE1α protein. nih.gov This demonstrates how signaling inputs can directly modulate specific components of the proteostasis network, a mechanism that could potentially be targeted by small molecule analogs of hydroxybenzoic acid designed to interfere with such signaling-proteostasis links.

Autophagy Pathway Investigations

The autophagy-lysosome pathway (ALP) is a critical cellular degradation process responsible for clearing damaged organelles and long-lived proteins to maintain cellular homeostasis, or proteostasis. frontiersin.org There is a known functional crosstalk between the ALP and the ubiquitin-proteasome system (UPS), where the inhibition of one pathway can lead to a compensatory activation of the other. frontiersin.org For instance, the inhibition of the proteasome has been shown to activate the ALP, a process associated with the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. frontiersin.org

Direct investigations into the effects of this compound on autophagy are limited. However, studies on structurally related benzoic acid derivatives suggest that this class of compounds can modulate the ALP. Research on metabolites from the fungus Bjerkandera adusta has shown that certain benzoic acid derivatives can promote the activity of the ALP in human fibroblasts. nih.gov One such compound, 3-chloro-4-methoxybenzoic acid, which shares a chlorinated benzene (B151609) ring with the target molecule, was found to be a potent activator of the lysosomal enzymes cathepsin B and L. nih.gov This suggests that the hydroxybenzoic acid scaffold, particularly when halogenated, could be a promising candidate for the development of novel modulators of the proteostasis network, including the autophagy pathway. nih.gov

Proteasomal Pathway Modulation

The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of short-lived and misfolded proteins, playing a crucial role in regulating a multitude of cellular processes, including the cell cycle, gene expression, and stress signaling. mdpi.combjbms.org The 26S proteasome, the central enzyme of this pathway, recognizes and degrades proteins that have been tagged with ubiquitin. bjbms.org

While direct evidence for this compound modulating the proteasome is scarce, research on related compounds provides plausible mechanisms. Studies have identified the hydroxybenzoic acid scaffold as a potential framework for developing modulators of the proteostasis network, which includes the UPS. nih.gov Furthermore, the presence of halogen substituents on the benzene ring appears to be significant for interaction with the proteasome. In the development of a novel class of proteasome inhibitors, an analog featuring a p-chlorobenzene substituent was identified as the most potent, suggesting a key role for chlorine in binding, potentially through halogen bonding within the proteasome's active site. nih.gov

Beyond direct inhibition or activation, benzoic acid analogs may modulate protein degradation through indirect pathways. For example, certain 4-hydroxybenzoic acid derivatives have been identified as selective inhibitors of Histone deacetylase 6 (HDAC6). nih.gov HDAC6 is an important enzyme involved in protein quality control, targeting substrates like α-tubulin and the chaperone protein HSP90 for degradation. nih.gov By inhibiting HDAC6, these compounds can lead to the hyperacetylation of its substrates, affecting protein trafficking and stability. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By making systematic modifications to a lead molecule, researchers can identify key functional groups and structural features responsible for its therapeutic or toxic effects. nih.gov For substituted benzoic acids, SAR studies have been crucial in optimizing their interactions with various biological targets.

A key example can be found in the development of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov In this research, the benzoic acid core was selected to preserve a critical hydrogen bond with an arginine residue (Arg263) in the target protein's binding pocket. nih.gov The SAR investigation revealed the critical importance of the substituents at the 2 and 5 positions of the benzoic acid ring.

The deletion of a 5-phenethylthio substituent from a lead compound resulted in a dramatic loss of binding affinity (over 30-fold for Mcl-1 and 60-fold for Bfl-1), demonstrating that this group significantly contributes to the molecule's potency. nih.gov Further modifications explored how the size and nature of these substituents influenced the occupancy of hydrophobic pockets in the target proteins, highlighting the complex molecular recognition that governs these interactions. nih.gov

The following interactive table details the SAR for a series of 2,5-substituted benzoic acid analogs targeting Mcl-1 and Bfl-1, illustrating the impact of modifying the R¹ and R² positions on binding affinity.

CompoundR¹ SubstituentR² SubstituentMcl-1 Kᵢ (μM)Bfl-1 Kᵢ (μM)
1-S(CH₂)₂Ph-NHSO₂Ph0.620.68
2-H-NHSO₂Ph21>40
3-S(CH₂)₂Ph-H>40>40
4-S(CH₂)₂Ph-NHSO₂(4-F-Ph)0.320.43
5-S(CH₂)₂Ph-NHSO₂(4-Cl-Ph)0.280.31
6-S(CH₂)₂Ph-NHSO₂(4-Me-Ph)0.350.48
Data sourced from research on 2,5-substituted benzoic acid dual inhibitors. nih.gov

Similarly, studies on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives as inhibitors of α-glucosidase and α-amylase found that the nature of the aryl or alkyl group attached to the sulfamoyl nitrogen was critical for activity. researchgate.net Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was identified as a highly potent inhibitor, suggesting that the electronic and steric properties of the 2-nitrophenyl group are favorable for binding to the active sites of these enzymes. researchgate.net These examples underscore how the specific substitution pattern on a benzoic acid scaffold dictates its molecular interactions and ultimate biological function.

V. Environmental Fate and Microbial Biotransformation of Chlorinated Benzoic Acids

Aerobic and Anaerobic Degradation Pathways in Microbial Systems

Microorganisms have evolved distinct strategies to break down CBAs under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. researchgate.net The initial steps of degradation often differ significantly between these two environments. Under anaerobic conditions, the primary initial reaction is typically the removal of chlorine substituents, a process known as reductive dehalogenation. researchgate.netresearchgate.net Conversely, under aerobic conditions, the degradation pathway is usually initiated by oxygenase enzymes that hydroxylate the aromatic ring, preparing it for subsequent cleavage. researchgate.net

In anaerobic environments, the first step in CBA degradation is the removal of chlorine atoms from the aromatic ring, replacing them with hydrogen atoms. researchgate.net This process, called reductive dehalogenation, reduces the toxicity of the compound and makes the aromatic ring more susceptible to subsequent degradation. researchgate.net For instance, anaerobic lake sediment microorganisms have been shown to reductively dehalogenate halobenzoates. nih.gov The complete anaerobic degradation of a CBA can ultimately yield methane, carbon dioxide, and water, with benzoic acid often being a key intermediate after dehalogenation. researchgate.netresearchgate.net

A specific example is the degradation of 2,4-dichlorobenzoate (B1228512) by Alcaligenes denitrificans NTB-1, which, even under aerobic conditions with low oxygen, can reductively dechlorinate it to 4-chlorobenzoate (B1228818). nih.govnih.gov This highlights that reductive dehalogenation is not exclusively an anaerobic process, although it is more prevalent in the absence of oxygen.

Under aerobic conditions, the degradation of CBAs is typically initiated by dioxygenase enzymes. researchgate.net These enzymes incorporate one or two atoms of molecular oxygen into the benzoic acid ring, leading to the formation of hydroxylated intermediates, such as catechols or chlorocatechols. researchgate.netresearchgate.net For example, the degradation of 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid proceeds via the formation of 4-chlorocatechol (B124253). researchgate.netresearchgate.net

Following hydroxylation, the aromatic ring is cleaved. This "ring fission" or "ring cleavage" is also catalyzed by dioxygenases and is a critical step in breaking down the stable aromatic structure. researchgate.net The cleavage can occur in two main ways: ortho-cleavage (or intradiol cleavage) or meta-cleavage (or extradiol cleavage), leading to the formation of aliphatic acids that can then enter central metabolic pathways like the Krebs cycle. researchgate.netmdpi.com For instance, protocatechuate, a common intermediate, can undergo oxygenolytic cleavage by either protocatechuate 3,4-dioxygenase (ortho-cleavage) or protocatechuate 4,5-dioxygenase (meta-cleavage). mdpi.com

The microbial degradation of chlorinated benzoic acids is orchestrated by a suite of specialized enzymes.

Coenzyme A (CoA) Ligases : In some pathways, particularly anaerobic ones, the benzoic acid derivative is first activated by being attached to Coenzyme A. This activation is catalyzed by CoA ligases. For example, the anaerobic degradation of 3-chlorobenzoate (B1228886) by the phototrophic bacterium Rhodopseudomonas palustris involves the initial conversion to 3-chlorobenzoyl-CoA. nih.govasm.org The presence of a specific halobenzoate-CoA ligase can be a determining factor in whether a microorganism can metabolize halobenzoates. nih.gov

Dehalogenases : These enzymes are responsible for removing chlorine atoms. They are crucial in both anaerobic and aerobic pathways.

Reductive Dehalogenases : These enzymes catalyze reductive dehalogenation, typically under anaerobic conditions. They are a key activity of Class I benzoyl-CoA reductases (BCR) in some facultative anaerobes. nih.gov In R. palustris, a reductive dehalogenase acts on 3-chlorobenzoyl-CoA to form benzoyl-CoA. nih.govasm.org

Hydrolytic Dehalogenases : These enzymes replace a chlorine atom with a hydroxyl group from water. For example, Alcaligenes denitrificans NTB-1 uses a hydrolytic dehalogenase to convert 4-chlorobenzoate into 4-hydroxybenzoate (B8730719). nih.govnih.gov

Monooxygenases and Dioxygenases : These enzymes incorporate oxygen atoms into the aromatic ring, a key step in aerobic degradation.

Monooxygenases : These enzymes, such as 4-hydroxybenzoate-3-monooxygenase, introduce a single hydroxyl group. mdpi.comresearchgate.net

Dioxygenases : These enzymes, such as 2-halobenzoate-1,2-dioxygenase and benzoate-1,2-dioxygenase, introduce two hydroxyl groups, often leading to the formation of catechols and subsequent ring cleavage. researchgate.netresearchgate.net For example, 2-halobenzoate-1,2-dioxygenase can convert 2,4-dichlorobenzoic acid to 4-chlorocatechol. researchgate.net

Enzyme ClassFunctionExample PathwayOrganism Example
CoA Ligases Activates the carboxyl group by attaching Coenzyme A.Anaerobic degradation of 3-chlorobenzoate. nih.govnih.govRhodopseudomonas palustris, Thauera chlorobenzoica nih.govnih.gov
Reductive Dehalogenases Removes chlorine and replaces it with hydrogen.Anaerobic degradation of 3-chlorobenzoyl-CoA. nih.govasm.orgRhodopseudomonas palustris nih.govasm.org
Hydrolytic Dehalogenases Replaces chlorine with a hydroxyl group from water.Aerobic degradation of 4-chlorobenzoate. nih.govnih.govAlcaligenes denitrificans NTB-1 nih.govnih.gov
Monooxygenases Incorporates one oxygen atom (as a hydroxyl group).Conversion of 4-hydroxybenzoate to protocatechuate. mdpi.comPseudarthrobacter phenanthrenivorans Sphe3 mdpi.com
Dioxygenases Incorporates two oxygen atoms, often leading to ring fission.Conversion of 2,4-dichlorobenzoic acid to 4-chlorocatechol. researchgate.netresearchgate.netCorynebacterium sepedonicum KZ-4 researchgate.net

Metabolites and Intermediate Compound Formation during Biodegradation

The breakdown of chlorinated benzoic acids proceeds through a series of intermediate compounds, the identification of which is crucial for understanding the degradation pathway and potential environmental impact.

Several key intermediates are consistently observed during the biodegradation of various chlorinated and non-chlorinated aromatic acids.

4-Hydroxybenzoate (4-HBA) : This compound is a common intermediate in the degradation of various pollutants, including 4-chlorobenzoate. nih.govmdpi.com The bacterium Alcaligenes denitrificans NTB-1 degrades 4-chlorobenzoate via hydrolytic dehalogenation to yield 4-hydroxybenzoate. nih.govnih.gov

Protocatechuate (3,4-dihydroxybenzoic acid) : 4-hydroxybenzoate is often further hydroxylated to form protocatechuate. nih.govmdpi.comfrontiersin.org This step is typically catalyzed by a monooxygenase. mdpi.com Protocatechuate is a central intermediate that funnels into ring-cleavage pathways, eventually leading to compounds that can enter the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov For example, in Pseudarthrobacter phenanthrenivorans, 4-hydroxybenzoate is converted to protocatechuate, which is then cleaved. mdpi.com

The degradation of 2,4-dichlorobenzoate by A. denitrificans NTB-1 provides a clear sequence of these intermediates: 2,4-Dichlorobenzoate4-Chlorobenzoate4-Hydroxybenzoate3,4-Dihydroxybenzoate (Protocatechuate) nih.govnih.gov

Identifying transformation products in environmental settings or lab-based models is essential for assessing the full impact of contamination. The intermediates formed during biodegradation can sometimes be more toxic than the parent compound. mdpi.com For instance, during the degradation of the herbicide 2,4-D, intermediates such as 2,4-dichlorophenol (B122985) (2,4-DCP) and 3,5-dichlorocatechol (B76880) (3,5-DCC) are formed, which can exhibit significant toxicity. mdpi.commdpi.com

Studies on the degradation of various chlorobenzoic acids have identified several transformation products:

Benzoic Acid : A common product of anaerobic reductive dehalogenation of CBAs before ring cleavage. researchgate.netresearchgate.net

Chlorocatechols : Key intermediates in the aerobic degradation of CBAs, formed by dioxygenase enzymes. researchgate.netresearchgate.net For example, 3-chlorocatechol (B1204754) and 4-chlorocatechol are formed from 3-chlorobenzoic acid. researchgate.net

Dihydroxybenzoic acids : Besides protocatechuate, other dihydroxybenzoic acids can be formed. For example, 2,3-dihydroxybenzoic acid can be a dead-end product in the degradation of 2-chlorobenzoic acid by some bacteria. researchgate.net

The following table summarizes key intermediates and the parent compounds from which they are derived during microbial degradation.

Parent CompoundIntermediate(s)Environmental Condition
2,4-Dichlorobenzoic Acid4-Chlorobenzoate, 4-Hydroxybenzoate, Protocatechuate nih.govnih.govAerobic (low oxygen) nih.govnih.gov
2,4-Dichlorobenzoic Acid4-Chlorocatechol researchgate.netAerobic researchgate.net
3-Chlorobenzoic Acid3-Chlorobenzoyl-CoA, Benzoyl-CoA nih.govasm.orgAnaerobic nih.govasm.org
3-Chlorobenzoic Acid3-Chlorocatechol, 4-Chlorocatechol researchgate.netAerobic researchgate.net
4-Chlorobenzoic Acid4-Hydroxybenzoate nih.govnih.govAerobic nih.govnih.gov
4-HydroxybenzoateProtocatechuate mdpi.comfrontiersin.orgAerobic mdpi.comfrontiersin.org

Bioremediation Research Applications for Halogenated Compounds

Bioremediation leverages biological processes to degrade or transform hazardous substances into less toxic or non-toxic forms. Research in this field has identified various microbial strains and plant-based systems capable of breaking down halogenated compounds, including chlorinated benzoic acids.

The microbial degradation of chlorinated aromatic compounds is a key area of bioremediation research. Numerous bacterial strains have been isolated and characterized for their ability to use these compounds as a source of carbon and energy. The degradation pathways often involve initial enzymatic attacks that dehalogenate and cleave the aromatic ring.

While specific research on the microbial breakdown of 2,4-dichloro-3-hydroxybenzoic acid is not extensively documented in publicly available literature, studies on structurally similar dichlorobenzoic acids provide significant insights into the potential metabolic pathways. Genera such as Pseudomonas and Sphingomonas are frequently implicated in the degradation of these recalcitrant compounds. mdpi.comdoe.gov

For instance, a Pseudomonas sp. isolated from activated sludge has been shown to grow on 1,2-dichlorobenzene. nih.gov The degradation pathway involves a dioxygenase enzyme that converts the compound to 3,4-dichlorocatechol (B1202523), which is then subject to ring cleavage. nih.gov Similarly, Pseudomonas stutzeri has demonstrated the ability to degrade 2,5-dichlorobenzoic acid in soil columns. nih.gov

The bacterium Sphingomonas wittichii RW1, isolated from the River Elbe in Germany, is notable for its ability to mineralize dibenzo-p-dioxins and co-oxidize a wide range of their chlorinated derivatives. doe.govnih.gov This strain degrades various mono- and dichlorinated dibenzo-p-dioxins and dibenzofurans into corresponding catechols and salicylates. nih.gov The metabolic pathways in S. wittichii RW1 are complex, with the responsible genes dispersed across its genome, suggesting an evolutionary convergence of different pathways to achieve this degradation capability. doe.gov

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is another widely studied chlorinated aromatic compound. Its microbial degradation typically begins with the cleavage of its side chain to form 2,4-dichlorophenol (2,4-DCP). nih.gov This is followed by hydroxylation to form a dichlorocatechol, which undergoes ring cleavage, eventually leading to intermediates of the tricarboxylic acid cycle. nih.gov Numerous bacterial genera, including Cupriavidus, Pseudomonas, Achromobacter, and Sphingomonas, have been identified as capable of degrading 2,4-D. mdpi.com

Research findings on the degradation of various chlorinated benzoic acids by different microbial strains are summarized in the table below.

Table 1: Microbial Strains Involved in the Degradation of Chlorinated Benzoic Acids and Related Compounds

Microbial Strain Compound Degraded Key Findings
Pseudomonas sp. 1,2-Dichlorobenzene Degrades via conversion to 3,4-dichlorocatechol followed by ring cleavage. nih.gov
Pseudomonas stutzeri 2,5-Dichlorobenzoic acid Capable of completely degrading the compound in soil columns within 12 days. nih.gov
Sphingomonas wittichii RW1 Chlorinated dibenzo-p-dioxins and dibenzofurans Degrades mono- and dichlorinated congeners to corresponding catechols and salicylates. nih.govresearchgate.net
Cupriavidus necator JMP134 2,4-Dichlorophenoxyacetic acid (2,4-D) Utilizes the tfd gene pathway for the complete breakdown of 2,4-D. nih.gov

Phytoremediation, the use of plants to clean up contaminated environments, is another critical area of bioremediation research. Plant tissue cultures offer a controlled system to study the metabolic pathways plants use to take up, transform, and detoxify xenobiotic compounds like chlorinated benzoic acids. nih.govsdstate.edu These in vitro systems allow for the investigation of metabolic fates without the complexities of whole-plant and soil-microbe interactions.

Studies on the metabolic fate of hydroxybenzoic acids in plants have shown that they are often conjugated with sugars to form glucosides or glucose esters. researchgate.net This process increases their water solubility and facilitates sequestration within the plant cell, typically in the vacuole, effectively detoxifying the compound. For example, when fed to various higher plants, hydroxybenzoic acids with an ortho-hydroxyl group tend to form glucose esters, while others form O-glucosides. researchgate.net

While direct studies on the metabolism of This compound in plant tissue cultures are scarce, research on related compounds provides valuable models. Carrot (Daucus carota) cell cultures, for instance, have been shown to synthesize and metabolize p-hydroxybenzoic acid, particularly in response to elicitors, incorporating it into the cell wall. researchgate.net

The herbicide 2,4-D has also been the subject of plant metabolism studies. Research has demonstrated its persistence and metabolism in dormant plant tissues, highlighting the capacity of plants to process and store such compounds. nih.gov Furthermore, the application of 2,4-D in Allium cepa (onion) tissue cultures has been used to study its cytogenetic effects, revealing that the plant's metabolic processes are actively engaged in responding to the xenobiotic. nih.gov

The table below summarizes findings from plant tissue culture studies on related compounds.

Table 2: Plant Tissue Culture Studies on the Metabolism of Related Aromatic Acids

Plant Species Compound Studied Key Findings
Various higher plants Hydroxybenzoic acids Formation of O-glucosides or glucose esters as a detoxification mechanism. researchgate.net
Daucus carota (Carrot) p-Hydroxybenzoic acid Synthesized and incorporated into the cell wall in response to elicitors. researchgate.net
Allium cepa (Onion) 2,4-Dichlorophenoxyacetic acid (2,4-D) Induces cytogenetic changes, indicating active metabolic response to the compound. nih.gov

Vi. Theoretical and Computational Chemistry of 2,4 Dichloro 3 Hydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other related characteristics.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability. nih.govresearchgate.net

For instance, DFT calculations on related dichlorobenzoic acids, such as 3,4-dichlorobenzoic acid, have been performed to determine these properties. The calculated HOMO and LUMO energies reveal that charge transfer likely occurs within the molecule. nih.gov In a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO and LUMO energy values were calculated to be -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap of -0.08657 eV, which indicates high chemical reactivity. nih.gov

Table 1: Illustrative HOMO-LUMO Energy Data from Related Compounds

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateDFT/B3LYP/6-31G+(d,p)-0.26751-0.18094-0.08657 nih.gov
1-phenyl-N-(benzomethyl)-N-({1-[(2-benzo-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)methanamineDFT//B3LYP-0.04712 a.u.-0.19799 a.u.4.105 researchgate.net

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds.

For example, a study on 3-(azidomethyl)benzoic acid revealed the existence of three conformational polymorphs. nih.gov Computational analysis showed an appreciable energy barrier between these molecular arrangements, confirming they are distinct conformers. nih.gov Similarly, theoretical geometry optimization of liriodenine (B31502) using DFT with the B3LYP function showed results that were comparable to X-ray diffraction data for a similar structure. science.gov For 2,4-dichloro-3-hydroxybenzoic acid, conformational analysis would likely focus on the orientation of the carboxylic acid and hydroxyl groups relative to the benzene (B151609) ring and each other, which can be influenced by intramolecular hydrogen bonding.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed spectral bands to specific molecular motions (e.g., stretching, bending, torsion). These theoretical spectra are often scaled to better match experimental data.

Studies on compounds like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid have utilized DFT (B3LYP) to calculate their vibrational frequencies. nih.gov The results showed a small difference between the observed and scaled wavenumber values for most fundamental modes, allowing for a complete vibrational assignment. nih.gov Similarly, research on hydroxybenzoic acid isomers used DFT-D3 calculations to simulate their terahertz spectra, with the results being consistent with experimental findings. mdpi.com Potential energy distribution (PED) analysis was then used to determine the specific vibrational modes corresponding to the absorption peaks. mdpi.com

Quantum chemical calculations allow for the determination of various global reactivity descriptors, which provide insight into the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Key reactivity descriptors include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A high hardness value suggests high stability and low reactivity.

Global Softness (S) : The reciprocal of hardness (S = 1/2η), indicating the molecule's capacity to receive electrons.

Electrophilicity Index (ω) : Measures the ability of a species to accept electrons.

A study on 2-mercaptobenzoic acid calculated these descriptors and found a very low hardness value (0.125 a.u.) and a high softness value, indicating that the molecule is very soft and reactive. researchgate.net

Table 2: Illustrative Reactivity Descriptors from a Related Compound

DescriptorFormulaCalculated Value for 2-mercaptobenzoic acid (a.u.)Reference
Chemical Hardness (η)(I-A)/20.125 researchgate.net
Chemical Potential (μ)-(I+A)/2-0.1305 researchgate.net
Electrophilicity Index (ω)μ²/2η0.068 researchgate.net

Note: I = Ionization Potential, A = Electron Affinity. These are often approximated as I ≈ -E(HOMO) and A ≈ -E(LUMO).

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques to model and simulate the behavior of molecules. A particularly powerful application is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.

Molecular docking is a key tool in drug discovery and design. It helps to predict the binding affinity and interaction patterns between a potential drug molecule and its biological target. The process involves placing the ligand into the binding site of the protein in various orientations and conformations and then scoring these poses based on factors like intermolecular forces.

For example, molecular docking studies have been conducted on various benzoic acid derivatives to predict their activity against proteins like the SARS-CoV-2 main protease. mdpi.com In one such study, benzoic acid derivatives showed moderate docking scores, with an increasing trend in score corresponding to a higher number of hydroxyl groups. mdpi.com Another study investigated the binding of 4-hydroxybenzoic acid to human serum albumin (HSA), a key protein in blood plasma, to understand its biological transport and availability. nih.gov Molecular docking simulations of newly designed peptide-conjugated glucosyloxy stilbene (B7821643) derivatives have also been used to explore their binding affinities with tumor cell receptors. nih.gov These simulations, often followed by molecular dynamics (MD) simulations, help to analyze the stability of the ligand-receptor complex and the types of interactions involved, such as hydrogen bonds and hydrophobic interactions. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or a particular property. nih.gov These models are built on the principle that the structure of a molecule dictates its activity. For a compound like this compound, QSAR can be employed to predict its potential biological activities, toxicity, or environmental fate based on its molecular descriptors.

While specific QSAR studies on this compound are not extensively documented in publicly available literature, the methodology can be understood from studies on related substituted benzoic acids. nih.gov A typical QSAR study involves the following steps:

Data Set Preparation: A series of compounds with known activities are selected. In this case, it would ideally be a set of substituted hydroxybenzoic acids.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Statistical methods are used to build a mathematical model that links the descriptors to the observed activity.

Model Validation: The predictive power of the model is rigorously tested.

Key Molecular Descriptors in QSAR Studies of Substituted Benzoic Acids:

Descriptor TypeExamplesRelevance to this compound
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesThe chlorine and hydroxyl substituents significantly alter the electron distribution on the aromatic ring, affecting interactions with biological targets.
Steric Molecular volume, Surface area, Shape indicesThe positions of the chloro and hydroxyl groups create a specific molecular shape that influences how the molecule fits into a receptor's binding site.
Hydrophobic LogP (octanol-water partition coefficient)The presence of chlorine atoms increases hydrophobicity, which can affect membrane permeability and binding to hydrophobic pockets in proteins.
Topological Connectivity indices, Wiener indexThese descriptors encode information about the branching and connectivity of the atoms within the molecule.

A hypothetical QSAR model for a series of dichlorinated hydroxybenzoic acid isomers could reveal, for instance, that the position of the hydroxyl group in relation to the carboxylic acid and chlorine atoms is a critical determinant of a specific biological activity. For example, a study on the metabolism of substituted benzoic acids in rats found that physicochemical properties could classify compounds based on their primary metabolic fate, either glucuronidation or glycine (B1666218) conjugation. nih.gov

Solvent Effects and Intermolecular Interactions

The behavior of this compound in a solution is profoundly influenced by its interactions with solvent molecules. These interactions, particularly hydrogen bonding, can affect its solubility, acidity, and reactivity.

This compound has multiple sites for hydrogen bonding: the carboxylic acid group (both as a donor and acceptor) and the hydroxyl group (both as a donor and acceptor). The presence of electron-withdrawing chlorine atoms can also influence the strength of these hydrogen bonds.

Potential Hydrogen Bonding Interactions:

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydroxyl group at position 3 and the carbonyl oxygen of the carboxylic acid group. This would create a six-membered ring, which is a stable conformation. The strength of this intramolecular bond would depend on the rotational barrier of the carboxylic acid group.

Intermolecular Hydrogen Bonding:

Dimerization: Like many carboxylic acids, this compound can form dimers in non-polar solvents, where two molecules are held together by two strong hydrogen bonds between their carboxylic acid groups.

Solvent Interactions: In protic solvents like water or alcohols, the molecule can act as both a hydrogen bond donor and acceptor, forming a complex network of interactions with the solvent molecules.

Computational studies on similar molecules, such as 3,4-difluoro-2-hydroxybenzoic acid, have shown the presence of both intramolecular O—H⋯O hydrogen bonds and intermolecular O—H⋯O hydrogen bonds leading to the formation of dimers in the crystal structure. nih.gov Theoretical studies on 2,4,6-trihydroxybenzoic acid have highlighted that strong intramolecular hydrogen bonds can significantly increase the acidity of the carboxylic acid by stabilizing the conjugate base. nih.gov A similar effect, though likely less pronounced, could be anticipated for this compound.

Table of Predicted Hydrogen Bond Properties (Hypothetical):

This table illustrates the kind of data that a computational hydrogen bonding analysis would yield. The values are hypothetical and based on general principles of hydrogen bonding.

Bond TypeDonorAcceptorPredicted Bond Length (Å)Predicted Bond Energy (kcal/mol)
Intramolecular3-OHC=O (carboxyl)1.8 - 2.24 - 8
Intermolecular (Dimer)Carboxyl OHC=O (carboxyl of another molecule)1.6 - 1.87 - 10
Intermolecular (Solvent - Water)3-OHO (water)1.7 - 2.05 - 9
Intermolecular (Solvent - Water)Carboxyl OHO (water)1.6 - 1.96 - 10
Intermolecular (Solvent - Water)O (water)C=O (carboxyl)1.8 - 2.13 - 6

Continuum solvation models are a class of computational methods that simulate the effect of a solvent without explicitly representing every solvent molecule. researchgate.net Instead, the solvent is treated as a continuous medium with a specific dielectric constant. This approach offers a computationally efficient way to study the behavior of a solute in different solvents.

The Polarizable Continuum Model (PCM) is one of the most widely used methods. In a PCM calculation for this compound, the molecule would be placed in a cavity within the dielectric continuum representing the solvent. The model then calculates the electrostatic interactions between the solute and the polarized continuum.

Applications of Continuum Solvation Models:

Solubility Prediction: By calculating the free energy of solvation, these models can predict the solubility of this compound in various solvents. Studies on other substituted benzoic acids have shown that solubility increases with the mole fraction of organic co-solvents like ethanol (B145695) in water. jbiochemtech.com

pKa Prediction: The acidity (pKa) of the carboxylic acid and hydroxyl groups is highly dependent on the solvent. Continuum models can predict the pKa by calculating the free energy change of deprotonation in a given solvent.

Conformational Stability: The relative stability of different conformers of this compound (e.g., with or without an intramolecular hydrogen bond) can change in different solvents. Continuum models can quantify these energy differences.

Table of Predicted Solvation Free Energies (Hypothetical):

This table provides a hypothetical illustration of how solvation free energies might vary for this compound in different solvents, as would be calculated using a continuum solvation model.

SolventDielectric Constant (ε)Predicted Solvation Free Energy (ΔGsolv) (kcal/mol)
n-Hexane1.88-4 to -6
Chloroform4.81-7 to -9
Ethanol24.55-10 to -13
Water78.39-12 to -15

The more negative the solvation free energy, the more favorable the interaction between the solute and the solvent, suggesting higher solubility. The trend of increasing solvation energy with increasing solvent polarity is expected for a polar molecule like this compound.

Vii. Advanced Research Applications and Potential Areas for Future Investigation

Applications in Materials Science

The unique substitution pattern of 2,4-Dichloro-3-hydroxybenzoic acid, featuring both electron-withdrawing chloro groups and electron-donating hydroxyl and carboxylic acid groups, makes it a candidate for investigation in materials science.

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Research has shown that organic molecules with donor-acceptor groups can exhibit significant NLO properties. The investigation of a co-crystal involving L-proline and 2,4-dichlorobenzoic acid demonstrated second harmonic generation (SHG) efficiency 1.66 times that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. researchgate.net The study highlighted that the crystal's transparency in the visible region and its thermal stability are key attributes for NLO applications. researchgate.net Furthermore, research on a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) has shown promising NLO characteristics, with calculated first and second hyperpolarizability values indicating its potential. mdpi.com These findings suggest that this compound, with its inherent donor and acceptor moieties, could be a valuable component in the design of new NLO materials, although direct studies on the compound itself are yet to be extensively reported.

NLO Material Studied Key Findings Reference
L-proline 2,4-dichlorobenzoic acid (LPDCBA)SHG efficiency 1.66 times that of KDP. researchgate.net
Acridine-2,4-dihydroxybenzaldehyde cocrystalCalculated first hyperpolarizability (β) of 5.63 × 10−30 esu and second hyperpolarizability (γ) of 62.27 × 10−36 esu. mdpi.com

Benzoic acid and its derivatives are fundamental building blocks for liquid crystals (LCs) due to their ability to form ordered structures through hydrogen bonding. nih.gov The para-positioning of the carboxylic acid and a substituent group is often preferred for creating the rod-like molecular shape (mesogen) conducive to forming liquid crystalline phases. ossila.com For instance, 2-fluoro-4-hydroxybenzoic acid is utilized in synthesizing mesogens for liquid crystals, where the ortho-fluoro group can introduce additional smectic phases. ossila.com While direct synthesis of liquid crystals from this compound is not prominently documented, the principle of using substituted benzoic acids as the core of mesogens is well-established. nih.gov The specific arrangement of substituents on the this compound ring could lead to novel phase behaviors and properties if incorporated into liquid crystal structures.

Hydroxybenzoic acids are important monomers in the synthesis of high-performance polymers. A notable example is the copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid to produce the liquid crystal polymer (LCP) known as Vectra. researchgate.net These aromatic polyesters are known for their exceptional thermal stability and mechanical properties. Similarly, 4-amino-3-hydroxybenzoic acid is being explored as a precursor for polybenzoxazole (PBO) polymers, which are high-performance materials with excellent thermal and mechanical strength. nih.gov Given these precedents, this compound represents a potential monomer for the synthesis of novel polymers. The presence of the chloro and hydroxyl groups could be exploited to create polymers with tailored properties such as flame retardancy, specific solubility, or altered liquid crystalline behavior.

Chemical Biology Probes and Tool Compound Development

While direct applications of this compound as a chemical biology probe are not extensively documented, the synthesis of related compounds suggests its potential in this area. For example, hydrazone derivatives of 2-(3,4-dichlorobenzoyl)benzoic acid have been synthesized and assessed for their antimicrobial activity against both gram-negative and gram-positive bacteria. wisdomlib.org This indicates that the dichlorinated benzoic acid scaffold can be a starting point for developing new bioactive molecules. The development of such "tool compounds" is essential for probing biological pathways and identifying new therapeutic targets.

Utilization as an Intermediate in the Synthesis of Complex Organic Scaffolds

One of the most significant applications of this compound and its analogs is as an intermediate in the synthesis of more complex molecules. For instance, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid serves as a key intermediate in the preparation of antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.netsemanticscholar.org The synthesis of this intermediate involves several steps, highlighting the value of functionalized benzoic acids in constructing complex pharmaceutical agents. researchgate.netsemanticscholar.org Furthermore, 2,4-dichloro-5-sulfamoylbenzoic acid, an important intermediate for the diuretic drug furosemide, is prepared from 2,4-dichlorobenzoic acid. These examples underscore the role of this compound as a versatile building block for accessing intricate molecular architectures with significant biological or material properties.

Intermediate Final Product/Application Reference
3-chloro-2,4-difluoro-5-hydroxybenzoic acidAntimicrobial 3-quinolinecarboxylic acid drugs researchgate.netsemanticscholar.org
2,4-dichloro-5-sulfamoylbenzoic acidFurosemide (diuretic)

Analytical Reagent Development in Specialized Laboratory Assays

Substituted benzoic acids have found utility as analytical reagents. A classic example is salicylic (B10762653) acid, which is used in various analytical methods. wikipedia.org Its sodium salt, sodium salicylate, is employed as a phosphor for detecting vacuum ultraviolet radiation due to its nearly flat quantum efficiency in that spectral range. wikipedia.org While specific applications of this compound as an analytical reagent are not widely reported, its structural features suggest potential uses. sigmaaldrich.comambeed.com The presence of chromophoric and auxochromic groups could make it suitable for spectrophotometric or fluorometric assays, or as a derivatizing agent in chromatography to enhance the detection of other molecules.

Viii. Conclusion and Future Research Directions

Synthesis of Current Research Understanding

2,4-Dichloro-3-hydroxybenzoic acid is a dichlorinated derivative of salicylic (B10762653) acid. Its structure, featuring two chlorine atoms and a hydroxyl group on the benzoic acid backbone, imparts unique chemical and physical properties that are of interest in various scientific fields. Current research has primarily focused on its synthesis and its role as an intermediate in the preparation of more complex molecules.

Derivatives of dichlorinated and hydroxylated benzoic acids have been explored for their potential biological activities. For instance, various hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have been synthesized and investigated for their antimicrobial and antiproliferative activities. mdpi.com One such derivative, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, demonstrated significant inhibitory effects on cancer cell proliferation. mdpi.com Furthermore, studies on oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have shown potential as selective inhibitors of human carbonic anhydrase isoforms associated with tumors. nih.gov

Identification of Key Knowledge Gaps in the Field

Despite the foundational knowledge, significant gaps persist in our understanding of this compound. The comprehensive toxicological profile of this specific compound remains largely uncharacterized. While data exists for related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), direct extrapolation of toxicity data is not scientifically sound due to structural differences. nih.gov

The metabolic fate and environmental degradation pathways of this compound are also poorly understood. Research on other halogenated benzoic acids has shown that their degradation can be complex and dependent on environmental conditions and microbial populations. nih.gov However, specific studies on the microbial degradation or abiotic transformation of this compound are lacking. Furthermore, there is a dearth of information regarding its potential as a plant hormone or its role in other biological signaling pathways, areas where salicylic acid and its derivatives are known to be active. wikipedia.org

Future Outlook for Synthetic Innovation

The future of synthetic chemistry related to this compound is ripe with possibilities. Innovations in synthetic methodologies could lead to more efficient, cost-effective, and environmentally friendly production processes. Current synthetic routes for similar compounds often involve multiple steps, such as nitration, reduction, diazotization, and hydrolysis. researchgate.netresearchgate.net Future research could focus on developing novel catalytic systems or flow chemistry approaches to streamline these syntheses.

There is also significant potential for the creation of novel derivatives with enhanced biological activities. By modifying the functional groups on the benzoic acid ring, chemists can fine-tune the molecule's properties for specific applications, such as in the development of new pharmaceuticals or agrochemicals. The synthesis of hydrazide-hydrazones and oxime esters from related benzoic acids serves as a blueprint for future synthetic endeavors with this compound. mdpi.comnih.gov

Emerging Avenues for Mechanistic Biochemical Studies

The structural similarity of this compound to salicylic acid suggests that it may interact with similar biochemical pathways. wikipedia.org Future research should explore its potential to modulate inflammatory responses, inhibit enzyme activity, or act as a plant defense signal. Investigating its interaction with key enzymes and receptors will be crucial to elucidating its mechanism of action at a molecular level.

In silico modeling and high-throughput screening techniques can be employed to predict potential biological targets and guide experimental studies. nih.gov For example, computational docking studies could predict the binding affinity of this compound to various enzymes, providing a rational basis for further biochemical assays. Understanding these mechanistic details is essential for harnessing its potential therapeutic or industrial applications.

Prospects for Environmental Sustainability Research

The environmental fate and impact of halogenated organic compounds are of significant concern. Future research must address the environmental sustainability of this compound, from its synthesis to its ultimate disposal. This includes studying its persistence, bioaccumulation potential, and toxicity to various organisms.

Developing effective methods for the remediation of environments contaminated with halogenated benzoic acids is another critical research area. Studies on the biodegradation of similar compounds by photoheterotrophic bacteria suggest that bioremediation could be a viable strategy. nih.gov Research into the microbial consortia capable of degrading this compound and the enzymatic pathways involved will be essential for developing practical and sustainable remediation technologies. Furthermore, exploring greener synthesis routes with reduced environmental impact should be a priority. nih.gov

Integration of Multidisciplinary Approaches in Halogenated Benzoic Acid Research

A holistic understanding of this compound and other halogenated benzoic acids necessitates a multidisciplinary approach. Collaboration between chemists, biologists, toxicologists, and environmental scientists is crucial for comprehensively assessing the lifecycle and impact of these compounds. nih.gov

By integrating knowledge from these diverse fields, researchers can develop a more complete picture of the compound's properties, potential applications, and environmental risks. For example, chemists can design and synthesize novel derivatives, while biologists and toxicologists evaluate their efficacy and safety. Environmental scientists can then assess their environmental fate and develop strategies for their sustainable use and disposal. This integrated approach will be instrumental in guiding the responsible development and application of halogenated benzoic acids in the future.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4-dichloro-3-hydroxybenzoic acid with high purity?

  • Methodological Answer : Synthesis optimization requires careful selection of starting materials (e.g., chlorinated benzene derivatives), reaction conditions (temperature, pH), and catalysts. For example, triazine-based intermediates (as in ) can improve regioselectivity. Purification via column chromatography or recrystallization using polar solvents (e.g., ethanol/water mixtures) is critical. Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via HPLC (>98%) using a C18 column and UV detection at 254 nm .

Q. How can spectroscopic methods differentiate this compound from its structural isomers?

  • Methodological Answer :

  • NMR : The hydroxy (-OH) proton appears as a singlet near δ 10-12 ppm in 1^1H NMR. Chlorine substituents at positions 2 and 4 split aromatic proton signals into distinct doublets (e.g., δ 7.2–7.8 ppm).
  • IR : A broad O-H stretch (~3200 cm1^{-1}) and C=O stretch (~1680 cm1^{-1}) confirm the carboxylic acid group.
  • Mass Spectrometry : Molecular ion [M+H]+^+ at m/z 207.01 (C7_7H4_4Cl2_2O3_3) with fragment ions at m/z 163 (loss of COOH) and m/z 127 (loss of Cl) .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Analyze degradation products via HPLC-MS. For light-sensitive samples, use amber vials and argon purging. highlights safety precautions for handling chlorinated benzoic acids, including proper ventilation and PPE .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) across literature sources?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min.
  • Solubility : Perform shake-flask experiments in buffers (pH 1–10) and logP determination via octanol-water partitioning.
  • Reference standards from authoritative databases (e.g., PubChem, DSSTox) are essential for calibration .

Q. What experimental designs are recommended for evaluating the antimicrobial activity of this compound?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%).
  • Time-Kill Curves : Monitor bactericidal effects at 0, 4, 8, and 24 hours. cites similar dichloro-hydroxybenzoic acids in bacteriological studies, suggesting relevance in microbial growth inhibition .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Process Optimization : Use Design of Experiments (DoE) to evaluate factors like reaction temperature, stoichiometry, and mixing efficiency.
  • Continuous Flow Chemistry : Reduces byproducts and improves heat transfer for exothermic reactions.
  • Analytical Quality Control : Implement in-line PAT (Process Analytical Technology) tools, such as Raman spectroscopy, for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.